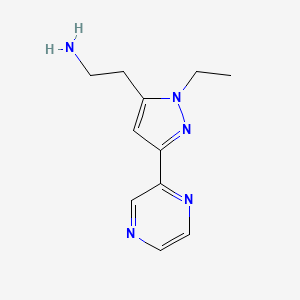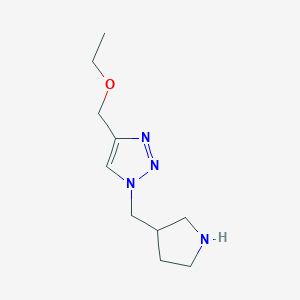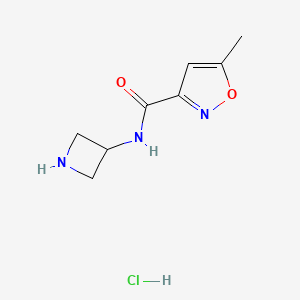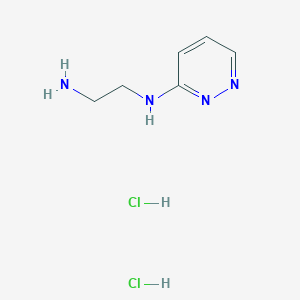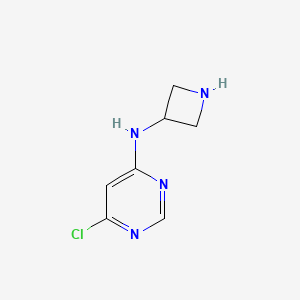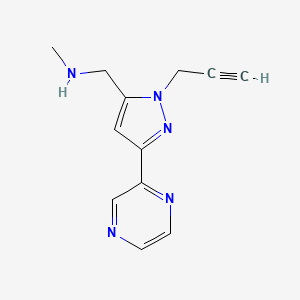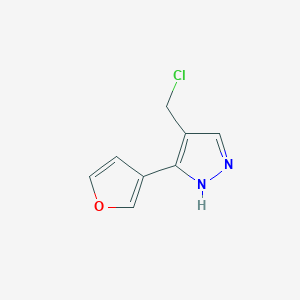
4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-3-(furan-3-yl)-1H-pyrazole (CMF-P) is an organic compound belonging to the class of pyrazoles. It is a heterocyclic compound containing a nitrogen atom in its ring structure. CMF-P has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied and reported.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
In a study by Ravula et al. (2016), a series of 1H-pyrazole derivatives, including compounds similar to 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole, were synthesized using microwave irradiation. This method provided higher yields and was environmentally friendly compared to conventional heating methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. The study also included molecular docking results, suggesting potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Catalytic Synthesis and Antioxidant Properties
Prabakaran et al. (2021) conducted a study on novel chalcone derivatives, including those with a structure related to 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole. These compounds were synthesized using TiO2-ZnS catalysis and exhibited potential as antioxidants. Their molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated good correlations with their in vitro antioxidant results (Prabakaran et al., 2021).
Synthesis and Antimicrobial Activity of Chitosan Schiff Bases
A study by Hamed et al. (2020) involved synthesizing chitosan Schiff bases using heteroaryl pyrazole derivatives, related to 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole. These compounds were characterized and evaluated for their antimicrobial activities against various bacteria and fungi. The study highlighted the importance of the Schiff base moiety in determining the antimicrobial effectiveness of these compounds (Hamed et al., 2020).
Thermal Behavior Studies
In research by Wang et al. (2012), the thermal decomposition kinetics and mechanism of a compound structurally similar to 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole were studied using differential scanning calorimetry and other methods. This study provided insights into the stability and thermal safety of these types of compounds (Wang et al., 2012).
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(furan-3-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSSZYOJFLOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



